molecular formula C14H15N3O3S B13452563 4-Methylbenzene-1-sulfonic acid; 6-(aminomethyl)pyridine-2-carbonitrile

4-Methylbenzene-1-sulfonic acid; 6-(aminomethyl)pyridine-2-carbonitrile

Cat. No.: B13452563
M. Wt: 305.35 g/mol
InChI Key: BKVDSNLCUJRTNC-UHFFFAOYSA-N
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Description

4-Methylbenzene-1-sulfonic acid; 6-(aminomethyl)pyridine-2-carbonitrile is a compound that combines two distinct chemical structures: 4-methylbenzene-1-sulfonic acid and 6-(aminomethyl)pyridine-2-carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzene-1-sulfonic acid; 6-(aminomethyl)pyridine-2-carbonitrile involves multiple steps. The preparation of 4-methylbenzene-1-sulfonic acid typically involves the sulfonation of toluene using sulfuric acid . For 6-(aminomethyl)pyridine-2-carbonitrile, the synthesis can involve the reaction of 2-chloropyridine with formaldehyde and ammonia .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale sulfonation and amination reactions under controlled conditions to ensure high yield and purity. The specific details of these methods would depend on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzene-1-sulfonic acid; 6-(aminomethyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonic acid group can yield sulfonates, while reduction of the nitrile group can yield primary amines .

Scientific Research Applications

4-Methylbenzene-1-sulfonic acid; 6-(aminomethyl)pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methylbenzene-1-sulfonic acid; 6-(aminomethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The sulfonic acid group can act as a strong acid, facilitating proton transfer reactions, while the aminomethyl and nitrile groups can participate in nucleophilic and electrophilic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylbenzene-1-sulfonic acid; 6-(aminomethyl)pyridine-2-carbonitrile is unique due to the combination of sulfonic acid, aminomethyl, and nitrile groups in a single molecule, providing a versatile platform for various chemical reactions and applications .

Properties

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

6-(aminomethyl)pyridine-2-carbonitrile;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H7N3.C7H8O3S/c8-4-6-2-1-3-7(5-9)10-6;1-6-2-4-7(5-3-6)11(8,9)10/h1-3H,4,8H2;2-5H,1H3,(H,8,9,10)

InChI Key

BKVDSNLCUJRTNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=NC(=C1)C#N)CN

Origin of Product

United States

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